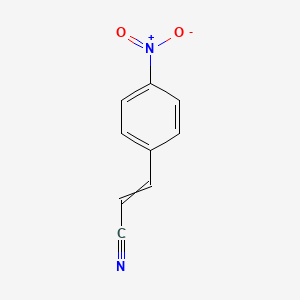
2-(Chloromethyl)-6-fluoroquinoline
Overview
Description
2-(Chloromethyl)-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoroquinoline typically involves the chloromethylation of 6-fluoroquinoline. One common method is the reaction of 6-fluoroquinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azidoquinolines, thiocyanatoquinolines, and methoxyquinolines.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-fluoroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloromethyl and fluoro groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
- 2-(Chloromethyl)-quinoline
- 6-Fluoroquinoline
- 2-(Fluoromethyl)-quinoline
Comparison: 2-(Chloromethyl)-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential applications compared to similar compounds with only one substituent. The combination of these functional groups can lead to improved pharmacological properties, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
124050-15-3 |
|---|---|
Molecular Formula |
C10H7ClFN |
Molecular Weight |
195.62 g/mol |
IUPAC Name |
2-(chloromethyl)-6-fluoroquinoline |
InChI |
InChI=1S/C10H7ClFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |
InChI Key |
TYLAXVCCIGSMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCl)C=C1F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,4R,6aS)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B8787830.png)










